BenchChemオンラインストアへようこそ!

2,6-dichloro-N-methylpyrimidin-4-amine

Kinase Inhibition CDK8 Binding Affinity

2,6-Dichloro-N-methylpyrimidin-4-amine offers a distinct 2,6-dichloro-4-methylamine scaffold, critical for selective kinase inhibitor synthesis. Its proven 21 nM IC50 against CDK8 and >4,700-fold selectivity over KCNQ1/MINK provide a validated starting point for SAR. The unique regiochemistry dictates SNAr outcomes, ensuring reliable derivatization not possible with isomers. Secure this research-essential building block with certified purity for your next breakthrough.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 32998-03-1
Cat. No. B1317038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-methylpyrimidin-4-amine
CAS32998-03-1
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10)
InChIKeyQLVKPJDPGNLXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1): Chemical Profile and Procurement Specifications for Research Use


2,6-Dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1) is a heterocyclic pyrimidine derivative with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol [1]. It features two chlorine atoms at positions 2 and 6 and a methylamine group at position 4, yielding distinct physicochemical properties including a melting point of 186 °C, a predicted boiling point of 314.7±22.0 °C, and a computed XLogP3-AA of 2.4 [1]. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor research, with documented applications in constructing 4-pyrimidineamine scaffolds for antiproliferative agent development [2][3].

2,6-Dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1): Why Analogue Swapping Compromises Research Reproducibility


Substitution of 2,6-dichloro-N-methylpyrimidin-4-amine with closely related pyrimidine analogues is non-trivial due to the precise regiochemical arrangement of chlorine atoms and the N-methyl substitution, which collectively dictate both synthetic reactivity and biological target engagement. The 2,6-dichloro substitution pattern relative to the 4-methylamine group creates a unique electrophilic profile that differs fundamentally from isomers such as 4,6-dichloro-N-methylpyrimidin-2-amine (CAS 32998-03-1 regioisomer), where the amine and chlorine positions are swapped, leading to divergent nucleophilic aromatic substitution (SNAr) outcomes . Furthermore, compared to non-methylated analogs like 2,6-dichloro-4-aminopyrimidine (CAS 10132-07-7), the N-methyl group modulates both lipophilicity (XLogP3-AA 2.4 vs. 1.2 for the non-methylated counterpart) and hydrogen-bonding capacity, which can alter target binding kinetics and cellular permeability [1][2]. The quantitative evidence below substantiates these differentiation points.

2,6-Dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1): Quantitative Differentiation Evidence Against Closest Comparators


CDK8 Kinase Binding Affinity: 2,6-Dichloro-N-methylpyrimidin-4-amine vs. Class-Level Pyrimidine Inhibitor Potency

In a FRET-based LanthaScreen binding assay, 2,6-dichloro-N-methylpyrimidin-4-amine demonstrated an IC50 of 21 nM against cyclin-dependent kinase 8 (CDK8), a key regulator of transcriptional programs in oncology [1]. While a direct head-to-head comparator within the same assay is not available, this value significantly exceeds the low micromolar potency observed for numerous unoptimized pyrimidine fragments in kinase screens and falls within the typical range of advanced lead compounds (IC50 < 100 nM) [2]. For instance, a structurally distinct pyrimidine derivative (CHEMBL3261517) exhibited an IC50 of 1,000 nM against Pim-1 kinase under similar conditions, highlighting the superior CDK8 engagement of the target compound [3].

Kinase Inhibition CDK8 Binding Affinity FRET

KCNQ1/MINK Ion Channel Antagonist Activity: Low Potency Defines a Functional Selectivity Profile

When evaluated for antagonist activity against the KCNQ1/MINK potassium channel complex expressed in CHO cells, 2,6-dichloro-N-methylpyrimidin-4-amine exhibited an IC50 of 100,000 nM (100 µM) in a 86Rb+ efflux assay [1]. This weak activity is informative: it indicates that the compound does not significantly modulate this particular ion channel at therapeutically relevant concentrations. In contrast, known KCNQ1 activators or inhibitors often display IC50 values in the sub-micromolar range (e.g., chromanol 293B IC50 ~0.3 µM), underscoring a critical functional difference [2]. This low potency can be a desirable trait when seeking kinase inhibitors with minimal off-target ion channel effects.

Ion Channel KCNQ1 Antagonist 86Rb+ Efflux

Regioselective Synthesis Yields: 2,6-Dichloro-N-methylpyrimidin-4-amine vs. 4,6-Dichloro-N-methylpyrimidin-2-amine

The synthesis of 2,6-dichloro-N-methylpyrimidin-4-amine from 2,4,6-trichloropyrimidine and methylamine proceeds with regioselective formation of the 4-substituted isomer over the 2-substituted counterpart. Under a specific set of conditions (THF, room temperature, 30 min), the target 2,6-dichloro-N-methylpyrimidin-4-amine was isolated in 38% yield (180 mg), while the isomeric 4,6-dichloro-N-methylpyrimidin-2-amine was obtained in 31% yield (150 mg), representing a 1.2:1 selectivity ratio in favor of the 4-substituted product . This moderate preference underscores the importance of precise reaction control and purification to obtain the desired isomer, as the regioisomeric mixture can significantly impact downstream synthetic steps and biological outcomes.

Synthetic Chemistry Regioselectivity Yield SNAr

Physicochemical Properties: Lipophilicity and Polar Surface Area Comparison with 2,4-Dichloro-6-methylpyrimidine

2,6-Dichloro-N-methylpyrimidin-4-amine possesses a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 37.8 Ų [1][2]. In comparison, a frequently utilized building block, 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5), has a predicted LogP of approximately 2.09 and a TPSA of 25.8 Ų . The higher TPSA and additional hydrogen bond donor (1 vs. 0) in the target compound arise from the secondary amine moiety, which can enhance aqueous solubility and modulate passive membrane permeability relative to the purely methyl-substituted analog. These differences in physicochemical descriptors can directly influence compound behavior in cellular assays and pharmacokinetic studies.

Medicinal Chemistry Lipophilicity PSA Drug-likeness

Synthetic Versatility: Dichloro Leaving Group Reactivity for Sequential Substitutions

The 2,6-dichloro substitution pattern on the pyrimidine ring enables sequential nucleophilic aromatic substitution (SNAr) reactions, a key advantage for building molecular complexity. Literature on related 2,6-dichloropyrimidine systems indicates that the 4-position chlorine is typically more reactive toward nucleophiles than the 2-position chlorine, allowing for regioselective functionalization [1]. This reactivity profile is distinct from 2,4-dichloro-6-methylpyrimidine, where the two chlorines at positions 2 and 4 exhibit different relative reactivities due to the electron-donating methyl group at position 6 [2]. The target compound's 2,6-dichloro arrangement, in combination with the 4-methylamino group, provides a unique electrophilic landscape for constructing diverse heterocyclic scaffolds.

Organic Synthesis Nucleophilic Substitution SNAr Building Block

2,6-Dichloro-N-methylpyrimidin-4-amine (CAS 32998-03-1): Validated Research and Industrial Use Cases Based on Quantitative Evidence


Medicinal Chemistry: CDK8-Targeted Anticancer Lead Optimization Programs

Researchers developing selective CDK8 inhibitors can utilize 2,6-dichloro-N-methylpyrimidin-4-amine as a privileged starting fragment. Its demonstrated 21 nM IC50 against CDK8 in a FRET-based binding assay [1] provides a solid foundation for structure-activity relationship (SAR) exploration. The compound's weak activity against the KCNQ1/MINK cardiac ion channel (IC50 100,000 nM) [2] suggests a favorable selectivity window against this particular off-target, a critical consideration for oncology programs aiming to minimize cardiac liability. The N-methylamino group and dichloro substitution pattern offer multiple vectors for derivatization to improve potency, selectivity, and drug-like properties .

Chemical Biology: Construction of Focused Kinase Inhibitor Libraries

The compound's synthetic versatility as a 2,6-dichloropyrimidine building block enables the creation of focused libraries of kinase inhibitors. Sequential SNAr reactions can be employed to introduce diverse substituents at the 2- and 6-positions while retaining the 4-methylamino core [1]. This approach leverages the known reactivity hierarchy of 2,6-dichloropyrimidines to efficiently generate analogs for screening against kinase panels or other protein targets. The moderate lipophilicity (XLogP3-AA = 2.4) and TPSA (37.8 Ų) [2] place the compound in a favorable physicochemical space for generating lead-like molecules.

Organic Synthesis: Development of Novel Antiproliferative Pyrimidineamines

Patents and literature identify 2,6-dichloro-N-methylpyrimidin-4-amine as a key intermediate in the synthesis of 4-pyrimidineamine compounds with demonstrated antiproliferative activity against tumorigenic cancers [1][2]. The compound's dichloro functionality serves as a reactive handle for introducing aryl, heteroaryl, or amine substituents via transition metal-catalyzed cross-coupling or nucleophilic substitution. The availability of robust synthetic procedures with 38% yield ensures a reliable supply of the pure isomer for multi-step synthesis campaigns.

Computational Chemistry: Validation of Ligand-Target Binding Predictions

The quantitative binding data available for 2,6-dichloro-N-methylpyrimidin-4-amine against CDK8 (IC50 21 nM) [1] and KCNQ1/MINK (IC50 100,000 nM) [2] provide a valuable dataset for validating computational models of ligand-target interactions. The >4,700-fold difference in potency between the two targets makes this compound an excellent test case for refining docking algorithms, free energy perturbation calculations, and machine learning models aimed at predicting kinase selectivity and off-target effects. Its well-defined physicochemical properties further support accurate in silico modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dichloro-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.